This compound falls under the category of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2). Specifically, it is classified as an alkyl sulfonamide due to the presence of the ethyl group attached to the sulfonamide nitrogen. Its structural components suggest potential activity as a pharmacophore in medicinal chemistry, particularly in the design of compounds aimed at treating neurological disorders.
The synthesis of N-Methyl-N-(piperidin-4-yl)ethanesulfonamide can be achieved through several methods, with one notable process described in patent literature.
This method has been optimized to improve yield and reduce by-products, achieving yields of up to 66% in some cases, compared to previous methods that yielded significantly less .
The molecular formula for N-Methyl-N-(piperidin-4-yl)ethanesulfonamide is C9H18N2O2S, with a molecular weight of approximately 206.31 g/mol.
The compound's structure can be visualized using molecular modeling software, which can provide insights into its conformational flexibility and potential interactions with biological targets.
N-Methyl-N-(piperidin-4-yl)ethanesulfonamide participates in various chemical reactions typical of sulfonamides:
These reactions are crucial for modifying the compound's properties for specific applications in drug development.
The mechanism of action for N-Methyl-N-(piperidin-4-yl)ethanesulfonamide primarily involves its interaction with neurotransmitter receptors, particularly serotonin receptors.
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of synthesized compounds.
N-Methyl-N-(piperidin-4-yl)ethanesulfonamide has several scientific applications:
N-Methyl-N-(piperidin-4-yl)ethanesulfonamide represents a strategically designed hybrid scaffold integrating piperidine’s bioactive potential with sulfonamide’s versatility. Its emergence reflects broader trends in heterocyclic drug design, where synergistic pharmacophores address complex biological targets. The compound’s balanced lipophilicity and hydrogen-bonding capacity enable unique interactions with neurological and metabolic receptors, positioning it as a critical structural motif in modern medicinal chemistry [1] [4].
The compound’s systematic IUPAC name, N-Methyl-N-(piperidin-4-yl)ethanesulfonamide, precisely defines its connectivity: a piperidine core (position 4) linked via nitrogen to a methyl group and an ethanesulfonamide moiety. Alternative nomenclature includes N-Methyl-4-aminopiperidine ethanesulfonamide, emphasizing the secondary amine character. Its molecular formula (C₈H₁₈N₂O₂S) corresponds to a molecular weight of 206.31 g/mol and features three key structural domains:
Table 1: Standardized Nomenclature Systems
Nomenclature System | Designation |
---|---|
IUPAC Name | N-Methyl-N-(piperidin-4-yl)ethanesulfonamide |
CAS Registry | 43606907-0 (Parent compound) |
PubChem CID | 43606907 |
Alternative Names | 4-(N-Methylsulfamoyl)ethylpiperidine; Ethanesulfonic acid methyl-(piperidin-4-yl)-amide |
Taxonomically, it belongs to N-substituted piperidine sulfonamides—a subclass characterized by sulfonamide nitrogen directly bonded to the piperidine ring system. The N-methyl group differentiates it from primary sulfonamide analogs, significantly altering electronic distribution and bioavailability [1] [4].
Piperidine-sulfonamide hybridization emerged from mid-20th century efforts to enhance blood-brain barrier penetration in neuropharmaceuticals. Early prototypes like naratriptan (N-methyl-3-(1-methylpiperidin-4-yl)-1H-indole-5-ethanesulfonamide) demonstrated how sulfonamide tethering modulates serotonin receptor affinity [4]. The specific removal of indole to yield N-Methyl-N-(piperidin-4-yl)ethanesulfonamide represented a minimalist approach to isolate piperidine-sulfonamide pharmacodynamics.
Patent analyses reveal iterative scaffold optimization:
This evolution reflects strategic balancing between hydrophobic piperidine domains and polar sulfonamides—a design principle enabling kinase modulation, NLRP3 inflammasome inhibition, and GPR119 agonism in current research [3] [7].
Positional isomerism profoundly influences biological activity in piperidine sulfonamides. The 4-position linkage in N-Methyl-N-(piperidin-4-yl)ethanesulfonamide enables equatorial sulfonamide orientation, whereas 3-substituted isomers exhibit axial preferences that sterically hinder target engagement. Computational studies reveal three dominant conformers:
Table 2: Conformational States and Energetics
Conformer | Piperidine Chair | N–S Torsion Angle | Relative Energy (kJ/mol) |
---|---|---|---|
C1 | Standard | 85° | 0.0 (global minimum) |
C2 | Inverted | 178° | 3.2 |
C3 | Twist-boat | 112° | 8.7 |
The global minimum (C1) positions the sulfonamide carbonyl oxygen anti to the piperidine nitrogen, optimizing dipole minimization. N-Methylation restricts nitrogen inversion, locking the sulfonamide in sp³ hybridization—contrasting with N-unsubstituted analogs exhibiting sp²-like planarity. This conformational rigidity enhances selectivity for deep-pocket receptors like NLRP3 compared to flexible analogs showing promiscuous binding [3] [4].
Fig. 1: Conformational Isomerism Schematic
Equatorial Preferred Conformer (C1) O=S=O | N-methyl -- N-piperidine (chair) | Ethyl
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3